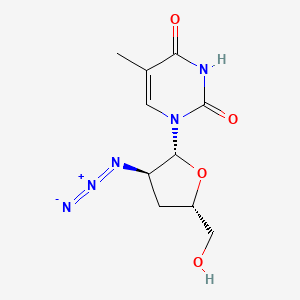
Muramic lactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Muramic lactam is a unique and important component of spore peptidoglycan . It’s found in the cortex layer of the peptidoglycan cell wall that surrounds mature bacterial spores .
Synthesis Analysis
The synthesis of this compound involves two proteins, the amidase CwlD and the deacetylase PdaA . These proteins are required for muramic-δ-lactam synthesis in cells . The combined ability of CwlD and PdaA to generate muramic-δ-lactam has been demonstrated . In vitro reconstitution of cortex peptidoglycan biosynthesis showed that CwlD and PdaA together are sufficient for muramic-δ-lactam formation .Molecular Structure Analysis
This compound is a modification of the peptidoglycan cell wall. It’s a carbohydrate polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues .Chemical Reactions Analysis
The chemical reaction for the formation of this compound involves the deacetylation of N-acetylmuramic acid and cyclization of the product to form muramic-δ-lactam . This reaction is catalyzed by PdaA, which has transamidase activity .Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
35477-93-1 |
|---|---|
Molekularformel |
C9H15NO6 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
(2R,3R,6R)-6-methyl-5-oxo-2-[(1R)-1,2,3-trihydroxypropyl]morpholine-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO6/c1-4-9(15)10-5(2-11)8(16-4)7(14)6(13)3-12/h2,4-8,12-14H,3H2,1H3,(H,10,15)/t4-,5+,6?,7-,8-/m1/s1 |
InChI-Schlüssel |
XZWJVAHCGGCTMK-SRLYZFLGSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N[C@H]([C@@H](O1)[C@@H](C(CO)O)O)C=O |
SMILES |
CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |
Kanonische SMILES |
CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |
Synonyme |
muramic lactam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenylbicyclo[3.2.1]oct-3-en-2-amine](/img/structure/B1215768.png)








![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)




